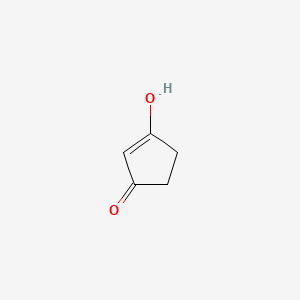

3-Hydroxycyclopent-2-en-1-one

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3-hydroxycyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c6-4-1-2-5(7)3-4/h3,6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGWUYXFIBJPQCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10207402 | |

| Record name | 2-Cyclopenten-1-one, 3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5870-62-2 | |

| Record name | 2-Cyclopenten-1-one, 3-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005870622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclopenten-1-one, 3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance As a Core Cyclopentenone Scaffold in Organic Synthesis

The cyclopentenone ring system is a recurring structural motif found in a wide array of biologically active molecules and serves as a key intermediate in numerous synthetic strategies. thieme-connect.comblucher.com.br 3-Hydroxycyclopent-2-en-1-one, in particular, provides a readily functionalizable template for the elaboration of diverse molecular architectures.

The presence of both a ketone and an alkene within a conjugated system allows for a variety of chemical transformations. smolecule.com The enone functionality is amenable to reactions such as Michael additions, Diels-Alder cycloadditions, and other carbon-carbon bond-forming processes. wikipedia.org The hydroxyl group can be a site for substitution or can be oxidized to a carbonyl group, further expanding the synthetic possibilities.

The versatility of the cyclopentenone core is highlighted by its use in the synthesis of complex natural products. For instance, synthetic approaches to prostaglandins (B1171923), a class of lipid compounds with diverse physiological effects, often utilize a cyclopentenone-based strategy. wikipedia.org The Pauson-Khand reaction, a well-established method for constructing cyclopentenones from an alkene, an alkyne, and carbon monoxide, underscores the importance of this scaffold in synthetic organic chemistry. thieme-connect.comwikipedia.org More contemporary methods, such as rhodium-catalyzed intramolecular hydroacylation of 4-alkynals, offer efficient routes to substituted cyclopentenones. organic-chemistry.org

Prevalence in Biosynthetic Pathways of Natural Products

Nomenclature and Isomeric Considerations for Cyclopentenone Systems

The nomenclature of cyclopentenone systems is governed by the International Union of Pure and Applied Chemistry (IUPAC) rules, which prioritize the principal functional groups to ensure systematic and unambiguous naming. uottawa.ca The core structure, cyclopentenone, consists of a five-membered carbon ring containing a ketone (C=O) and a carbon-carbon double bond (C=C). The position of these functional groups relative to each other gives rise to isomers. For instance, 2-cyclopentenone features the double bond between carbons 2 and 3, while the less common 3-cyclopentenone has its double bond between carbons 3 and 4 (with the carbonyl carbon always designated as position 1). chemsynthesis.com

For substituted cyclopentenones, the ring is numbered starting from the carbonyl carbon as position 1. Numbering proceeds along the carbon chain to assign the lowest possible locants to the double bond and then to any substituents. openstax.org In the case of the title compound, 3-Hydroxycyclopent-2-en-1-one , the name indicates a cyclopentenone ring where the ketone is at position 1, the double bond is between carbons 2 and 3, and a hydroxyl (-OH) group is attached to carbon 3. smolecule.com This specific arrangement creates a conjugated α,β-unsaturated ketone system with a hydroxyl substituent, which is key to its characteristic reactivity. smolecule.com

Isomerism is a critical consideration. Positional isomers, such as 2-hydroxy-3-methylcyclopent-2-en-1-one and the title compound, differ in the location of their substituents. Furthermore, the presence of stereocenters can lead to enantiomers and diastereomers, which can have distinct biological activities and require stereoselective synthesis methods. nih.gov

Homologs and Analogs within Academic Investigations

Academic research has explored a wide array of derivatives of this compound, substituting various functional groups onto the cyclopentenone core to modulate its chemical and physical properties. These investigations have uncovered compounds with significant utility in synthesis and potential biological relevance.

2-Amino-3-hydroxycyclopent-2-en-1-one, often referred to by the shorthand C(5)N, is a significant five-membered ring structure found in a number of natural products. researchgate.net In these natural products, the C(5)N core is typically connected through an amide linkage to polyketide-derived scaffolds. researchgate.net

Research has elucidated a three-enzyme biosynthetic pathway responsible for its formation. nih.gov The process begins with the condensation of succinyl-CoA and glycine to form 5-aminolevulinate (ALA), catalyzed by an ALA synthase. nih.gov This is followed by the conversion of ALA to ALA-CoA by an acyl-CoA ligase. nih.gov In a novel secondary function, the same ALA synthase then catalyzes the cyclization of ALA-CoA to produce 2-amino-3-hydroxycyclopent-2-en-1-one. researchgate.netnih.gov This enzymatic route is believed to be the general pathway for producing the C(5)N ring system in various natural products, including the antibiotic moenomycin. nih.gov

Beyond its role in biosynthesis, derivatives of this compound have been investigated in medicinal chemistry. Studies have suggested that certain analogs possess promising antitumor properties, capable of inhibiting cancer cell growth by inducing apoptosis. The reactivity of the amino and hydroxyl groups makes it a versatile platform for chemical modifications.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| 2-Amino-3-hydroxycyclopent-2-en-1-one hydrochloride | C₅H₈ClNO₂ | 149.57 | 82659-07-2 |

2-Hydroxy-3-methyl-2-cyclopent-2-en-1-one, commonly known as methylcyclopentenolone, is the enol tautomer of 3-methylcyclopentane-1,2-dione. wikipedia.org Quantum calculations confirm that the enol form is significantly more stable than the diketo tautomer. wikipedia.org This compound is notable for its characteristic maple or caramel-like odor and is a component of the flavor and aroma of numerous foods, including maple syrup, coffee, and wine. wikipedia.org

Related alkyl-substituted compounds have also been the subject of academic inquiry. For instance, 2-hydroxy-3,4-dimethyl-cyclopent-2-en-1-one has been identified as a volatile organic compound with potential antifungal activity against soil-borne pathogens. Furthermore, studies on its effects on tumor cell lines, such as human oral squamous cell carcinoma (HSC-2) and human promyelocytic leukemia (HL-60), have shown that it exhibits selective cytotoxicity, suggesting potential for further investigation in cancer research.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Common Name |

|---|---|---|---|

| 2-Hydroxy-3-methylcyclopent-2-en-1-one | C₆H₈O₂ | 112.13 | Methylcyclopentenolone, Corylone |

| 2-Hydroxy-3,4-dimethyl-cyclopent-2-en-1-one | C₇H₁₀O₂ | 126.15 | - |

2-(Hydroxymethyl)cyclopent-2-en-1-one is recognized as a versatile synthetic intermediate in organic chemistry. Its value stems from the presence of both an α,β-unsaturated ketone system and a hydroxymethyl group. The enone moiety provides high electrophilicity and is reactive towards conjugate additions and cycloadditions, which are standard reactions for building molecular complexity. The hydroxymethyl group introduces an additional site for chemical transformation, enhancing its utility as a building block for complex, biologically active molecules. Its synthesis can involve the acid-catalyzed cyclization of sugar derivatives like 2-deoxy-D-glucose.

3-Benzyl-2-hydroxycyclopent-2-en-1-one is an analog where a benzyl (B1604629) group is attached at the C3 position of the 2-hydroxycyclopentenone core. chemnet.commolbase.com This substitution significantly alters the molecule's electronic properties compared to halogenated analogs. The benzyl group is considered electron-donating through resonance, which contrasts with the electron-withdrawing nature of a halogen atom like bromine. This difference influences the chemical characteristics of the molecule, such as the acidity of the enolic hydroxyl group.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| 3-Benzyl-2-hydroxycyclopent-2-en-1-one | C₁₂H₁₂O₂ | 188.22 | 25684-06-4 |

Halogenated cyclopentenones are important synthetic intermediates. 3-Bromo-2-hydroxycyclopent-2-en-1-one serves as a prime example. It is a versatile building block used in various organic synthesis applications. The enone functionality allows it to participate in fundamental ring-forming reactions like Diels-Alder cycloadditions.

The reactivity of this compound is defined by its functional groups. The bromine atom at position 3 can be replaced by various nucleophiles in substitution reactions. Concurrently, the hydroxyl group can be oxidized to a carbonyl group, while the enone system can undergo reduction. This multi-faceted reactivity makes it a valuable precursor for constructing complex molecules, including intermediates for pharmaceutical development and natural product synthesis. Emerging research also suggests potential antimicrobial and anticancer activities for compounds with this structural motif.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| 3-Bromo-2-hydroxycyclopent-2-en-1-one | C₅H₅BrO₂ | 177.00 | 3019-83-8 |

Biosynthetic Pathways and Enzymatic Synthesis

Microbial Biosynthesis of 3-Hydroxycyclopent-2-en-1-one Core Structures

The microbial synthesis of the this compound core is a fascinating process that highlights the efficiency of enzymatic cascades in nature. This pathway has been elucidated through studies of the ECO-02301 biosynthetic gene cluster in Streptomyces aizunensis. nih.govnih.gov

In Streptomyces species, a trio of enzymes encoded by tandem open reading frames (ORFs) orchestrates the synthesis of a 2-amino-3-hydroxycyclopent-2-enone five-membered ring, referred to as C5N. nih.govnih.govnih.gov This enzymatic pathway is believed to be a common route for the formation of the C5N ring system in various natural products. nih.gov

The biosynthetic journey begins with the condensation of succinyl-CoA and glycine (B1666218), a reaction catalyzed by the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, 5-aminolevulinate synthase (ALAS), encoded by ORF34. nih.govnih.gov This initial step yields 5-aminolevulinate (ALA). nih.gov Interestingly, this enzyme also plays a subsequent, crucial role in the pathway by cyclizing ALA-CoA to form the C5N ring. nih.govnih.gov

Following the formation of ALA, the acyl-CoA ligase (ACL) encoded by ORF35 activates ALA by converting it to ALA-CoA. nih.govnih.gov This activation step is essential for the subsequent cyclization reaction. The resulting ALA-CoA is an unstable intermediate with a short half-life. nih.govnih.gov

The final enzyme in this core pathway, encoded by ORF33, is an ATP-dependent amide synthetase. nih.govnih.gov It facilitates the condensation of the newly formed C5N unit with a polyketide-derived polyenoic acid scaffold. nih.gov This ligation step is the final stage of incorporating the C5N moiety into the larger natural product. nih.gov

Table 1: Enzymes in the Biosynthesis of the this compound Core in Streptomyces

| ORF | Enzyme Name | Function |

|---|---|---|

| ORF34 | 5-Aminolevulinate Synthase (ALAS) | Catalyzes the condensation of succinyl-CoA and glycine to form 5-aminolevulinate (ALA) and subsequently cyclizes ALA-CoA to form the C5N ring. nih.govnih.gov |

| ORF35 | Acyl-CoA Ligase (ACL) | Activates ALA by converting it to ALA-CoA. nih.govnih.gov |

Three-Enzyme Pathway in Streptomyces Species

Incorporation into Complex Natural Products

The this compound core, in the form of the C5N unit, serves as a fundamental building block that is incorporated into a variety of more complex natural products. This incorporation is a key step in generating the structural diversity and biological activity of these compounds.

The C5N unit, 2-amino-3-hydroxycyclopent-2-enone, is the direct product of the three-enzyme pathway. nih.govnih.gov This five-membered ring is the precursor that is ultimately attached to other molecular scaffolds. nih.gov The formation of this unit is a critical juncture, committing the metabolic pathway towards the synthesis of C5N-containing natural products. nih.govnih.gov These C5N units are precursors for a range of secondary metabolites produced by actinomycetes, such as asukamycin. researchgate.net

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-Aminolevulinate |

| Succinyl-CoA |

| Glycine |

| 5-Aminolevulinate-CoA |

| 2-Amino-3-hydroxycyclopent-2-enone |

| ECO-02301 |

| Moenomycin |

| Asukamycin |

| Octatrienoic acid |

| Octatrienyl-C5N |

Enzyme Kinetics and Mechanistic Studies of Biosynthetic Enzymes

The enzymatic reactions responsible for the biosynthesis of the this compound moiety in the ECO-02301 pathway have been characterized through kinetic and mechanistic studies. nih.gov The bifunctional enzyme ORF34 (ALA synthase) and the amide synthetase ORF33 have been subjects of detailed investigation.

The proposed catalytic mechanism for ORF34 involves two distinct PLP-dependent processes. The first is the synthesis of ALA, where glycine binds to the PLP cofactor, followed by an attack on succinyl-CoA, leading to C-C bond formation, decarboxylation, and release of ALA. The second is the cyclization of ALA-CoA to C5N. nih.gov

Kinetic parameters for ORF34 were determined for both of its catalytic functions. For the synthesis of ALA, the enzyme's activity was measured by varying the concentrations of its substrates, glycine and succinyl-CoA. For its second function, the cyclization of ALA-CoA, the kinetic parameters were determined by varying the concentration of the ALA-CoA substrate. nih.gov

The amide synthetase activity of ORF33 was also kinetically characterized. The formation of the final product was monitored by observing the increase in absorbance at 355 nm. Kinetic parameters were determined for the 2,4,6-octatrienoic acid substrate, which serves as a mimic for the natural polyenoic acid scaffold of ECO-02301. nih.gov

Table 1: Steady-State Kinetic Parameters for ORF34 Data from the biosynthesis of the C5N unit in the ECO-02301 pathway. nih.gov

| Reaction | Substrate | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) |

|---|---|---|---|---|

| ALA Synthesis | Glycine | 1300 ± 200 | 1.8 ± 0.1 | 23 |

| ALA Synthesis | Succinyl-CoA | 40 ± 10 | 1.9 ± 0.1 | 790 |

| C5N Cyclization | ALA-CoA | 150 ± 20 | 2.5 ± 0.1 | 280 |

Table 2: Steady-State Kinetic Parameters for ORF33 Data from the biosynthesis of the C5N unit in the ECO-02301 pathway. nih.gov

| Substrate | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) |

|---|---|---|---|

| 2,4,6-Octatrienoic acid | 1100 ± 300 | 0.40 ± 0.05 | 6.1 |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Asukamycin |

| ECO-02301 |

| Succinyl-CoA |

| Glycine |

| 5-Aminolevulinic acid (ALA) |

| ALA-CoA |

| ALA-AMP |

| 2,5-piperidinedione |

| Ferulic acid |

| Feruloyl-N-(3-hydroxycyclopent-2-enolone)acrylamide |

Synthetic Methodologies and Strategies

Conventional and "One-Pot" Chemical Synthesis Approaches

A notable and efficient method for synthesizing 3-alkyl-2-hydroxycyclopent-2-en-1-ones is a "one-pot" procedure that begins with the condensation of glutaric and oxalic acid esters. This approach streamlines the synthesis by performing sequential reactions in a single flask without the need for isolating intermediates, leading to significantly higher yields compared to traditional multi-step methods. cdnsciencepub.com

The versatility of this method is demonstrated by its application in the synthesis of various related compounds, with yields varying depending on the specific alkyl substituent.

| Alkyl Group (R) | Product | Overall Yield (%) | Melting Point (°C) |

|---|---|---|---|

| Methyl | 2-Hydroxy-3-methylcyclopent-2-en-1-one | 80 | 105-106 |

| Ethyl | 2-Hydroxy-3-ethylcyclopent-2-en-1-one | 75 | 39-40 |

| Propyl | 2-Hydroxy-3-propylcyclopent-2-en-1-one | 68 | 35-36 |

| Allyl | 2-Hydroxy-3-allylcyclopent-2-en-1-one | 72 | 43-44 |

| Benzyl (B1604629) | 2-Hydroxy-3-benzylcyclopent-2-en-1-one | 65 | 93-94 |

Enantioselective and Diastereoselective Synthesis of Cyclopentenone Derivatives

The synthesis of chiral cyclopentenones is of significant interest due to their role as key intermediates in the asymmetric synthesis of bioactive molecules. acs.org Various strategies have been developed to achieve high levels of enantioselectivity and diastereoselectivity.

Kinetic Resolution and Dynamic Kinetic Resolution Strategies

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. acs.org

One example is the kinetic resolution of racemic 3,5-dialkyl-2-cyclopenten-1-ones through conjugate reduction. This was achieved using a catalytic system of CuCl/NaOt-Bu/(S)-p-tol-BINAP with poly(methylhydrosiloxane) (B7799882) (PMHS) as the stoichiometric reductant, affording good selectivity factors (25–52). nih.gov

Dynamic kinetic resolution (DKR) improves upon kinetic resolution by combining the resolution step with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. nih.govnih.gov In the case of 3,5-dialkyl-2-cyclopenten-1-ones, the inclusion of stoichiometric amounts of NaOt-Bu and t-BuOH in the reaction mixture facilitated rapid racemization of the starting material, leading to the dynamic kinetic resolution of the cyclopentenone substrates. nih.gov This process yielded chiral 2,4-dialkylcyclopentanones with high stereoselectivity (ee ≥ 91%, dr ≥ 90:10) and in high yields (≥89%). nih.gov

Another example involves the rhodium-BINAP catalyzed 1,3-hydrogen migration on a racemic mixture of 4-hydroxy-cyclopentenone. acs.org This kinetic resolution favored the conversion of the (S)-enantiomer, allowing for the recovery of the (R)-enantiomer with high enantioselectivity. acs.org

| Substrate | Strategy | Catalyst/Reagent | Product | Key Findings |

|---|---|---|---|---|

| Racemic 3,5-dialkyl-2-cyclopenten-1-ones | Kinetic Resolution | CuCl/NaOt-Bu/(S)-p-tol-BINAP, PMHS | Enantioenriched unreacted cyclopentenones and reduced cyclopentanones | Good selectivity factors (25–52). nih.gov |

| Racemic 3,5-dialkyl-2-cyclopenten-1-ones | Dynamic Kinetic Resolution | CuCl/NaOt-Bu/(S)-p-tol-BINAP, PMHS, NaOt-Bu, t-BuOH | Chiral 2,4-dialkylcyclopentanones | High stereoselectivity (ee ≥ 91%, dr ≥ 90:10) and high yield (≥89%). nih.gov |

| Racemic 4-hydroxy-cyclopentenone | Kinetic Resolution | Rhodium-BINAP catalyst | (R)-4-hydroxy-cyclopentenone | Recovery of the (R)-enantiomer with >99% ee. acs.org |

Application of Chiral Auxiliaries in Stereocontrolled Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction.

Camphor-derived auxiliaries have been successfully employed in the asymmetric Pauson-Khand reaction to produce chiral cyclopentenones. Specifically, camphor-derived chelating thiols have been used as chiral controllers. ursa.catnih.gov The ethynyl (B1212043) derivatives of these thiols exhibit excellent diastereoselectivities (up to 98:2) in Pauson-Khand reactions with alkenes like norbornene and norbornadiene. ursa.catnih.gov The resulting adducts can then be further elaborated, and the chiral auxiliary can be cleaved to afford 4-substituted 2-cyclopentenones in high enantiomeric purity. ursa.catnih.gov

Oxazolidinone auxiliaries are effective in promoting torquoselective Nazarov cyclizations to yield cyclopentenones. nih.govacs.orgsigmaaldrich.com These auxiliaries can direct the cyclization of substrates that are typically resistant to this reaction, and they exert excellent control over both regioselectivity and torquoselectivity. acs.orgsigmaaldrich.com Computational studies have revealed that the stereocontrol is driven by allylic strain in a non-coplanar transition state, which represents an alternative mechanism to the traditional understanding of oxazolidinone-based stereocontrol. nih.gov

Enzymatic Methods for Enantiopure Intermediates

Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic cyclopentenone precursors due to their high enantioselectivity and mild reaction conditions. google.comsmolecule.com

Lipase-catalyzed acylation of racemic 4-hydroxycyclopentenones using enol esters as acylating agents is an effective method for resolution. google.com The irreversible nature of the transesterification, driven by the tautomerization of the liberated enol, makes this a highly efficient process. google.com For example, the kinetic resolution of various racemic hydroxy enones using Porcine Pancreatic Lipase (PPL) in vinyl acetate (B1210297) has achieved greater than 92% enantiomeric excess. google.com

Enzyme- and ruthenium-catalyzed dynamic kinetic resolution has also been applied to functionalized cyclic allylic alcohols, including cyclopentenol (B8032323) derivatives. nih.govdiva-portal.org In this approach, a ruthenium catalyst is used for the racemization of the alcohol, while a lipase, such as Lipase PS-IM or CALB, is employed for the resolution step. nih.govdiva-portal.org This combination allows for the preparation of optically active functionalized allylic alcohols in good yields and with high enantiomeric excesses. nih.govdiva-portal.org

Starting Material Diversity in Cyclopentenone Synthesis

Routes from Glutaric and Oxalic Acid Esters

As previously discussed in the context of "one-pot" syntheses, the condensation of glutaric and oxalic acid esters provides a straightforward and high-yielding route to 3-alkyl-2-hydroxycyclopent-2-en-1-ones. cdnsciencepub.com This method is particularly advantageous due to the ready availability of the starting esters and the operational simplicity of the procedure. The initial condensation forms a 3,5-dicarboalkoxycyclopentane-1,2-dione intermediate, which is then alkylated, hydrolyzed, and decarboxylated to afford the target cyclopentenone. cdnsciencepub.com The ability to introduce a wide variety of alkyl substituents at the 3-position highlights the versatility of this approach. cdnsciencepub.com

Transformations from Furan (B31954) Derivatives (e.g., 3-Hydroxymethyl-2-methylfuran)

The transformation of furan derivatives into cyclopentenones represents a significant synthetic strategy, leveraging the rearrangement of the five-membered heterocyclic furan ring into a carbocyclic cyclopentenone structure. While the direct conversion of 3-Hydroxymethyl-2-methylfuran to 3-Hydroxycyclopent-2-en-1-one is a specific target, the broader chemical literature points to analogous transformations that shed light on this pathway. A notable example is the synthesis of 3-methyl-2-cyclopenten-1-one (B1293772) from 5-hydroxymethylfurfural (B1680220) (HMF), a readily available bio-based chemical. rsc.org

This conversion is typically achieved under high-temperature water (HTW) conditions, which are crucial for the efficient transformation. rsc.org The reaction proceeds through the formation of intermediates such as 2,5-hexanedione (B30556). The mechanism involves the hydrolysis of HMF to levulinic acid and formic acid, followed by a series of reactions including hydrogenation and cyclization to yield the desired cyclopentenone.

Another relevant transformation involves the synthesis of (E)-1-(5-(hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one from HMF. This reaction demonstrates the versatility of furan derivatives as synthons for more complex molecules. mdpi.com

Chiral Pool Approaches (e.g., from Quinic Acid)

Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. Quinic acid, a densely functionalized and inexpensive natural compound with four chiral centers, is a prominent member of the chiral pool. researchgate.net Its rigid cyclic structure makes it an excellent starting point for the stereocontrolled synthesis of various carbocyclic compounds, including cyclopentenone derivatives.

The synthesis of a chiral cyclopentenone from quinic acid would involve a series of strategic functional group manipulations. A plausible synthetic route could entail:

Protection of hydroxyl groups: Selective protection of the hydroxyl groups on the quinic acid backbone is the initial step to ensure regioselectivity in subsequent reactions.

Oxidative cleavage: The carbon-carbon bond between the carboxyl group and the adjacent hydroxyl-bearing carbon can be cleaved through oxidative methods, such as periodate (B1199274) oxidation, to unmask a dicarbonyl intermediate.

Intramolecular cyclization: The resulting dicarbonyl compound can then undergo an intramolecular aldol (B89426) condensation to form the five-membered cyclopentenone ring.

Functional group manipulation: Finally, deprotection and further functional group transformations would yield the desired this compound in a specific enantiomeric form.

This approach ensures that the chirality of the final product is derived from the inherent chirality of the starting material, quinic acid. The synthesis of various bioactive molecules, including epoxycyclohexenone moieties, has been successfully achieved from quinic acid, highlighting its utility as a chiral building block. researchgate.net

Acid-Catalyzed Cyclization Pathways

Acid-catalyzed cyclization is a fundamental and widely employed method for the synthesis of cyclic compounds, including this compound and its derivatives. A prominent example of this strategy is the intramolecular aldol condensation of 1,4- or 1,5-dicarbonyl compounds. For instance, the cyclization of 2,5-hexanedione under acidic conditions leads to the formation of 3-methylcyclopent-2-en-1-one, a structurally similar compound to the target molecule. chemicalbook.com

The mechanism of this reaction involves the following key steps:

Enolization: In the presence of an acid catalyst, one of the ketone carbonyls undergoes tautomerization to its enol form.

Nucleophilic Attack: The electron-rich enol then acts as a nucleophile, attacking the protonated carbonyl of the other ketone group within the same molecule.

Cyclization and Dehydration: This intramolecular attack forms a five-membered ring intermediate, which then readily dehydrates to yield the more stable α,β-unsaturated cyclopentenone.

Another relevant acid-catalyzed pathway is the Nazarov cyclization. This reaction involves the acid-promoted 4π-electrocyclic ring closure of a divinyl ketone to a cyclopentenone. For example, the treatment of an allenyl vinyl ketone with a strong acid like trifluoroacetic acid can lead to a Nazarov cyclization, where the intermediate carbocation is trapped to form a 5-hydroxycyclopent-2-enone. organic-chemistry.orgfigshare.com

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical aspect of chemical synthesis, aiming to maximize the yield and purity of the desired product while minimizing reaction time and the formation of byproducts. Key parameters that are typically optimized include temperature, catalyst type and loading, solvent, and reaction time.

For the synthesis of cyclopentenone derivatives, the choice of catalyst and reaction temperature can significantly influence the outcome. For instance, in the synthesis of 3-methylcyclopentenone from 2,5-hexanedione, a high yield of 98% was achieved by using calcium(II) oxide as a catalyst in lithium hydroxide (B78521) monohydrate at a temperature of 150°C for 14 hours under an inert atmosphere. chemicalbook.com

The following interactive table illustrates a hypothetical optimization study for the synthesis of a 3-substituted-cyclopent-2-en-1-one, showcasing how systematic variation of reaction parameters can lead to improved yields.

| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaOH | 100 | 12 | 65 |

| 2 | KOH | 100 | 12 | 72 |

| 3 | CaO | 100 | 12 | 78 |

| 4 | CaO | 125 | 12 | 85 |

| 5 | CaO | 150 | 12 | 92 |

| 6 | CaO | 150 | 14 | 98 |

| 7 | CaO | 150 | 10 | 90 |

This table is a representative example of a reaction optimization study and the data is illustrative.

Patented Synthetic Processes for this compound and Derivatives

The industrial synthesis of this compound and its derivatives is often protected by patents, which disclose novel and inventive methods for their preparation. These patented processes are designed to be scalable, cost-effective, and efficient for large-scale production.

One such example is detailed in U.S. Patent 4,071,542, which describes a process for the preparation of 2-alkenyl-4-hydroxy-3-methyl-2-cyclopenten-1-ones. google.com While this patent focuses on a derivative, the underlying synthetic principles are highly relevant. The key steps in this patented process include:

Condensation: The reaction of 2,4-pentanedione with a 2-propen- or 2-propyn-1-ol derivative.

Cyclization: The resulting intermediate undergoes a cyclization reaction to form the cyclopentenone ring.

Hydrogenation: In the case of using a 2-propyn-1-ol derivative, a selective hydrogenation step is employed to form the corresponding 2-alkenyl substituent.

This process provides a means for the stereospecific production of these compounds, which are valuable intermediates in the synthesis of pyrethrins, a class of insecticides. The patent highlights the use of specific catalysts, such as a palladium-lead catalyst, for the selective hydrogenation step. google.com

Chemical Reactivity and Transformation Studies

Electrophilic Character and Addition Reactions

The conjugated enone system in 3-hydroxycyclopent-2-en-1-one renders the molecule susceptible to nucleophilic attack. The electron-withdrawing effect of the carbonyl group polarizes the double bond, making the β-carbon (C3) electrophilic and a prime target for conjugate addition.

Conjugate addition, or Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. This reaction involves the 1,4-addition of a nucleophile to the enone system.

Organocopper Reagents: Organocopper reagents, such as Gilman cuprates (R₂CuLi), are soft nucleophiles that selectively undergo conjugate addition to α,β-unsaturated ketones. In the case of this compound, the addition of an organocopper reagent would result in the formation of a new carbon-carbon bond at the β-position, leading to a 3-substituted cyclopentanone. The reaction proceeds through the formation of an enolate intermediate, which is subsequently protonated upon workup. The presence of the hydroxyl group can influence the stereoselectivity of the addition, potentially directing the incoming nucleophile.

Silyl (B83357) Enol Ethers: Silyl enol ethers can also act as nucleophiles in conjugate addition reactions, often catalyzed by a Lewis acid. This type of reaction is known as the Mukaiyama-Michael addition. The reaction of a silyl enol ether with this compound would yield a 1,5-dicarbonyl compound after hydrolysis of the resulting silyl enol ether. A merged conjugate addition and oxidative coupling sequence has been developed where an enolate generated from a 1,4-addition is trapped by a (chloro)silylenol ether to form a silyl bis-enol ether intermediate. nih.gov Subsequent oxidation can lead to the formation of 1,4-diketones. nih.gov Additionally, a method for tandem reductive conjugate addition of haloalkanes and silyl enol ether formation from cyclic enones has been reported, utilizing a manganese reductant and a nickel catalyst. wisc.edu

| Nucleophile | Reaction Type | General Product |

|---|---|---|

| Organocopper Reagents (Gilman Reagents) | Conjugate Addition | 3-Substituted Cyclopentanone |

| Silyl Enol Ethers | Mukaiyama-Michael Addition | 1,5-Dicarbonyl Compound (after hydrolysis) |

Nucleophilic addition to α,β-unsaturated ketones can occur via two main pathways: 1,2-addition to the carbonyl carbon or 1,4-addition to the β-carbon of the double bond. The preferred pathway is dependent on the nature of the nucleophile and the reaction conditions.

1,2-Addition: This pathway involves the direct attack of the nucleophile on the electrophilic carbonyl carbon. This is more common with hard nucleophiles, such as organolithium and Grignard reagents.

1,4-Addition (Conjugate Addition): This pathway is favored by soft nucleophiles, like organocuprates and enamines. The initial attack occurs at the β-carbon, followed by tautomerization of the resulting enolate to the more stable keto form.

The competition between these two pathways can often be controlled by reaction conditions. Lower temperatures tend to favor the kinetically controlled 1,2-addition product, which is formed faster. libretexts.orgmasterorganicchemistry.com Higher temperatures can lead to the thermodynamically controlled 1,4-addition product, which is generally more stable. libretexts.orgmasterorganicchemistry.com

| Pathway | Site of Attack | Favored by | Product Type |

|---|---|---|---|

| 1,2-Addition | Carbonyl Carbon | Hard Nucleophiles, Low Temperature | Kinetic Product |

| 1,4-Addition | β-Carbon | Soft Nucleophiles, High Temperature | Thermodynamic Product |

Cycloaddition Reactions

The double bond in this compound can participate in cycloaddition reactions, most notably as a dienophile in the Diels-Alder reaction.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. The carbonyl group in this compound acts as an electron-withdrawing group, making the double bond electron-deficient and thus a suitable dienophile for reaction with electron-rich dienes. masterorganicchemistry.com

A related compound, cyclopentenedione, has been shown to participate in Diels-Alder reactions with 3-hydroxy-2-pyrones. researchgate.net This suggests that this compound would also be a competent dienophile. The reaction of this compound with a diene would result in the formation of a bicyclic adduct containing a six-membered ring fused to the original five-membered ring. The stereochemistry of the product is predictable, with the reaction typically proceeding via an endo transition state. It is important to note that the Diels-Alder reaction can be reversible at high temperatures, a process known as the retro-Diels-Alder reaction. masterorganicchemistry.com

Reactions of the Hydroxyl Group

The hydroxyl group in this compound can undergo various reactions, including derivatization to protect it or to introduce other functionalities.

In multi-step syntheses, it is often necessary to protect the hydroxyl group of this compound to prevent it from interfering with reactions at other sites of the molecule. A suitable protecting group should be easy to introduce, stable to the desired reaction conditions, and readily removed under mild conditions.

Common protecting groups for alcohols include:

Silyl Ethers: Trimethylsilyl (TMS), triethylsilyl (TES), and tert-butyldimethylsilyl (TBDMS) ethers are frequently used. They are typically formed by reacting the alcohol with the corresponding silyl chloride in the presence of a base like triethylamine (B128534) or imidazole. Silyl ethers are generally stable to a wide range of non-acidic conditions and can be removed with fluoride (B91410) ion sources (e.g., tetrabutylammonium (B224687) fluoride, TBAF) or acidic hydrolysis.

Benzyl (B1604629) Ethers (Bn): Formed using benzyl bromide or benzyl chloride in the presence of a base. Benzyl ethers are stable to many acidic and basic conditions and are commonly removed by catalytic hydrogenation.

Acetals: The hydroxyl group can be protected as an acetal, for example, by reaction with dihydropyran to form a tetrahydropyranyl (THP) ether. Acetal protecting groups are stable to basic and nucleophilic reagents but are readily cleaved under acidic conditions.

The choice of protecting group depends on the specific reaction sequence planned for the synthesis. The strategic use of protecting groups allows for the selective transformation of other functional groups within the molecule, greatly enhancing the synthetic utility of this compound.

| Protecting Group | Abbreviation | Typical Introduction Reagents | Typical Removal Conditions |

|---|---|---|---|

| tert-Butyldimethylsilyl ether | TBDMS | TBDMS-Cl, Imidazole | TBAF, HF, or mild acid |

| Benzyl ether | Bn | BnBr, NaH | H₂, Pd/C |

| Tetrahydropyranyl ether | THP | Dihydropyran, catalytic acid | Aqueous acid |

Reactions at the Carbonyl Functionality

The carbonyl group of this compound is an electrophilic center that participates in a variety of characteristic ketone reactions, most notably deoxygenation reductions.

Deoxygenation Reactions: These reactions completely remove the carbonyl oxygen, converting the ketone into a methylene (B1212753) group (CH₂).

Wolff-Kishner Reduction : This reaction involves the formation of a hydrazone by reacting the ketone with hydrazine (B178648) (N₂H₄), followed by heating with a strong base (e.g., potassium hydroxide) in a high-boiling solvent like diethylene glycol. libretexts.org The hydrazone intermediate tautomerizes to an azo isomer, which then loses nitrogen gas to yield the corresponding hydrocarbon. libretexts.org Applying this to this compound would yield 3-hydroxycyclopentene.

Clemmensen Reduction : This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. It is effective for reducing ketones that are stable to strong acidic conditions. libretexts.org

Hydrogenolysis of Thioacetals : A two-step process that avoids harsh acidic or basic conditions. libretexts.org First, the ketone is converted to a thioacetal by reacting it with a thiol (e.g., 1,2-ethanedithiol). The resulting thioacetal is then treated with Raney Nickel, a catalyst that cleaves the carbon-sulfur bonds through hydrogenolysis, yielding the methylene group. libretexts.org

The table below summarizes these common deoxygenation methods.

| Reaction | Reagents | Conditions | Key Intermediate |

|---|---|---|---|

| Wolff-Kishner Reduction | 1. H₂NNH₂ 2. KOH, heat | Strongly basic, high temperature | Hydrazone |

| Clemmensen Reduction | Zn(Hg), conc. HCl | Strongly acidic | Not applicable (surface reaction) |

| Thioacetal Hydrogenolysis | 1. HS(CH₂)₂SH, H⁺ 2. Raney Ni, H₂ | Mild, two-step process | Thioacetal |

Functional Group Interconversions and Modifications

Functional group interconversion (FGI) is a key strategy in organic synthesis that involves converting one functional group into another. imperial.ac.uk For this compound, the hydroxyl group is a prime target for such modifications, enabling the synthesis of a wide range of derivatives.

A common and highly useful interconversion is the transformation of the alcohol into a sulfonate ester. This is achieved by reacting the alcohol with a sulfonyl chloride, such as mesyl chloride (MsCl) or tosyl chloride (TsCl), in the presence of a base like pyridine. ub.edu

Mesylates (OMs) : Formed using mesyl chloride.

Tosylates (OTs) : Formed using tosyl chloride. vanderbilt.edu

Triflates (OTf) : Formed using triflic anhydride; these are among the most reactive sulfonates. ub.edu

The primary advantage of converting the hydroxyl group to a sulfonate ester is the transformation of a poor leaving group (-OH) into an excellent leaving group (-OSO₂R'). vanderbilt.edu This facilitates subsequent nucleophilic substitution reactions. For instance, the sulfonate can be readily displaced by halides (e.g., LiCl, LiBr, NaI) to form the corresponding alkyl halides. ub.eduvanderbilt.edu This conversion typically proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry if the carbon is chiral. ub.edu

These interconversions provide access to a variety of cyclopentenone derivatives, where the hydroxyl group is replaced by halides, azides, nitriles, and other nucleophiles, significantly expanding the synthetic utility of the parent compound. vanderbilt.edu

Specific Reaction Mechanisms and Intermediate Characterization

The reaction of this compound and related cyclopentenones with radicals, such as the hydroxyl radical (•OH), leads to the formation of various radical intermediates. nih.gov The •OH radical can add to the carbon-carbon double bond, initiating a series of reactions. nih.gov This addition can occur at either the α- or β-carbon relative to the carbonyl group, leading to the formation of different radical adducts. nih.gov

For instance, in the reaction of •OH with 2-cyclopenten-1-one, the addition leads to intermediates that can isomerize to form more stable species like vinoxy radicals. nih.gov These radicals are stabilized by resonance, with the unpaired electron delocalized over the oxygen and carbon atoms. nih.gov The stability and subsequent reaction pathways of these intermediates are crucial in determining the final products. nih.gov

Alkoxy radicals are key intermediates in the atmospheric degradation of many organic compounds. researchgate.net In the context of this compound, an alkoxy radical could be formed, for example, by hydrogen abstraction from the hydroxyl group. These highly reactive species can undergo unimolecular reactions such as C-C bond scission or isomerization (e.g., via a 1,5-hydrogen shift). researchgate.netnih.gov The specific pathway taken depends on the structure of the radical and the reaction conditions, influencing the distribution of degradation products. nih.gov

Organocopper reagents, particularly lithium diorganocuprates (R₂CuLi), known as Gilman reagents, are soft nucleophiles that are highly effective for conjugate addition (1,4-addition) to α,β-unsaturated ketones like this compound. wikipedia.orglibretexts.org This reaction is a powerful method for forming carbon-carbon bonds. libretexts.org

In this reaction, the organocuprate selectively adds to the β-carbon of the conjugated system, leading to the formation of a copper enolate intermediate. Subsequent protonation during aqueous workup yields the β-substituted cyclopentanone. The general mechanism involves the initial formation of the Gilman reagent from an organolithium compound and a copper(I) halide. wikipedia.org

The proposed mechanism for the coupling reaction involves the oxidative addition of copper(I) to the substrate, forming a copper(III) intermediate. wikipedia.org This is followed by reductive elimination, which generates the new C-C bond and regenerates a Cu(I) species. libretexts.org This process is highly valued in organic synthesis for its reliability and selectivity. wikipedia.org

Kinetic studies provide quantitative insight into reaction rates and mechanisms. Research on the reaction of hydroxyl radicals (•OH) with various cyclopentenone derivatives has determined rate coefficients at room temperature. nih.gov The •OH radicals were generated by pulsed laser photolysis, and their decay was monitored by laser-induced fluorescence. nih.gov

These studies show that the reaction rates are influenced by the substitution pattern on the cyclopentenone ring. For example, the presence of a methyl group at the C3 position was found to slow the reaction compared to the unsubstituted 2-cyclopenten-1-one. nih.gov

The experimental data is often supported by computational chemistry, using methods like Density Functional Theory (DFT) to calculate potential energy surfaces (PES) for the reaction pathways. nih.gov These calculations help to identify transition states and stable intermediates, such as vinoxy radicals, and to elucidate the dominant reaction mechanisms, which can include both radical addition to the double bond and hydrogen abstraction. nih.gov

| Reactant | Rate Coefficient (k) in cm³ s⁻¹ |

|---|---|

| 2-Cyclopenten-1-one | 1.2 (±0.1) × 10⁻¹¹ |

| 2-Methyl-2-cyclopenten-1-one | 1.7 (±0.2) × 10⁻¹¹ |

| 3-Methyl-2-cyclopenten-1-one (B1293772) | 4.4 (±0.7) × 10⁻¹² |

Applications As a Synthetic Intermediate for Complex Molecules

Total Synthesis of Steroidal Skeletons and Abeo-Steroids (e.g., Matsutakone)

The cyclopentenone ring is a key structural motif in many steroids. While the synthesis of classical steroid skeletons has been extensively studied, the construction of rearranged steroids, particularly abeo-steroids which feature a medium-sized ring, remains a significant challenge. nih.gov These complex structures often possess notable biological activities, but their scarcity from natural sources hinders extensive pharmacological evaluation. nih.gov

A derivative of 3-hydroxycyclopent-2-en-1-one has been successfully employed in a convergent route to the skeleton of the natural product Matsutakone, an 11(9→7)-abeo-steroid. jst.go.jp This synthesis demonstrates the utility of the cyclopentenone scaffold in building complex, rearranged steroidal systems. The key starting material for the D-ring of the steroid was derived from 2-allyl-3-hydroxycyclopent-2-en-1-one. jst.go.jp The synthesis involved a multi-step sequence to create a functionalized D-ring fragment, which was then coupled with an AB-ring fragment. jst.go.jp An unexpected SmI₂-promoted 1,4-addition of an α-alkoxy radical intermediate ultimately formed the unusual 11(9→7)-abeo-steroid skeleton. jst.go.jp This work highlights how functionalized cyclopentenones can serve as crucial precursors for accessing rare and complex steroidal frameworks. jst.go.jp

| Target Skeleton | Precursor Derived From | Key Transformation | Reference |

| Matsutakone (11(9→7)-abeo-steroid) | 2-allyl-3-hydroxycyclopent-2-en-1-one | Convergent assembly via Weix coupling and SmI₂-mediated radical cyclization | jst.go.jp |

Synthesis of Other Cyclopentenone-Containing Natural Products (e.g., EA-2801)

The cyclopentenone moiety is a common feature in a variety of natural products beyond steroids. The inherent reactivity of the this compound core allows it to be elaborated into diverse and complex structures. While a direct synthesis of EA-2801 from this compound is not detailed in the provided search results, the general utility of cyclopentanone-based approaches is well-established for assembling natural products. For instance, a concise asymmetric total synthesis of the uleine (B1208228) alkaloid (+)-gilbertine was achieved using a cyclopentanone-based strategy, showcasing the power of this approach for the rapid assembly of hydrocarbazole natural products. nih.gov This underscores the potential of cyclopentenone synthons in the broader context of natural product synthesis.

Precursor for Prostanoid Analogs

Prostanoids, a class of lipid compounds derived from fatty acids, include prostaglandins (B1171923), thromboxanes, and prostacyclins. They are known for their potent and diverse physiological effects. The five-membered ring of prostaglandins makes substituted cyclopentenones, such as 4-hydroxycyclopent-2-enone, valuable precursors in their synthesis. These synthons provide the core structure onto which the characteristic side chains of prostanoids are appended.

The synthesis of prostanoids often involves the conjugate addition of a vinylcopper complex to an α,β-unsaturated cyclopentenone. google.com This key step establishes one of the side chains on the five-membered ring. Various synthetic strategies have been developed to access the necessary chiral cyclopentenone precursors, which are crucial for controlling the stereochemistry of the final prostanoid analog. nih.gov The Corey synthesis, a landmark in organic chemistry, utilizes a lactone intermediate that is ultimately derived from a cyclopentane (B165970) framework, highlighting the central role of five-membered ring precursors in this field. nih.gov

Building Block for Pharmaceutically Relevant Compounds

Beyond its role in natural product synthesis, this compound is a precursor for various compounds with pharmaceutical relevance. It has been identified as a building block in the biosynthesis of antibiotics. cymitquimica.com Specifically, it can be used to synthesize a 16-membered ring antibiotic that has shown inhibitory activity against the growth of E. coli. cymitquimica.com This application leverages the compound's reactive sites to build larger, more complex macrocyclic structures with potential therapeutic applications.

| Compound Class | Role of this compound | Biological Target/Activity | Reference |

| Antibiotics | Precursor for macrocyclic structures | Inhibition of E. coli growth | cymitquimica.com |

Formation of Spiro Compounds (e.g., Spirodihydrofurans)

Spiro compounds, which contain two rings connected by a single common atom, are of significant interest due to their unique three-dimensional structures. Research has shown that derivatives of this compound can be used to construct complex spiro systems.

In one study, the Mn(III)-based oxidative cyclization of 2,2′-(methylene)bis(this compound)s, which are essentially dimers of the parent compound, led to the formation of angular spirodihydrofurans. acs.org This transformation proceeds through a dispirocyclopropane intermediate, showcasing a sophisticated method for creating multiple rings and stereocenters in a controlled manner. This methodology provides an efficient route to functionalized spiro compounds that can be valuable intermediates in medicinal chemistry. acs.org

Derivatization for Advanced Organic Synthesis

The versatility of this compound is further expanded through its derivatization, which allows for its use in a wider array of synthetic strategies. The hydroxyl group can be readily modified, for example, by condensation with a chiral auxiliary to direct stereoselective reactions.

One documented example is the condensation of this compound with menthol, a common chiral auxiliary. uni-regensburg.de This derivatization allows for the introduction of chirality, which can then be used to influence the stereochemical outcome of subsequent reactions, such as alkylations. Such strategies are fundamental in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule. The ability to easily derivatize the cyclopentenone core enhances its utility as a flexible tool for constructing complex, stereochemically defined molecules. uni-regensburg.de

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-Hydroxycyclopent-2-en-1-one. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, including the chemical environment of each proton and carbon atom, and their connectivity.

A complete assignment of the ¹H and ¹³C NMR spectra is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). These techniques allow for the definitive assignment of all proton and carbon signals, confirming the core structure of the this compound moiety.

For the parent cyclopentenone, the approximate chemical shifts are as follows: H2 at δ 6.11, H3 at δ 7.63, and the allylic protons H4 and H5 around δ 2.24-2.64. The introduction of a hydroxyl group at the C3 position in this compound significantly influences the chemical shifts of the neighboring protons. The proton at C2 (H2) is expected to appear as a doublet, with its chemical shift influenced by the adjacent hydroxyl group. The methylene (B1212753) protons at C4 and C5 will exhibit complex splitting patterns due to both geminal and vicinal coupling.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H-2 | ~6.0-6.2 | d | J(H2,H4) ≈ 2.2 |

| H-4 | ~2.3-2.5 | m | |

| H-5 | ~2.6-2.8 | m |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (C=O) | ~200-210 |

| C-2 (=CH) | ~130-140 |

| C-3 (=C-OH) | ~160-170 |

| C-4 (-CH2-) | ~30-40 |

Elucidation of Stereochemical Outcomes

In substituted derivatives of this compound, where stereocenters are present, NMR spectroscopy is crucial for determining the relative and absolute stereochemistry. The magnitude of the vicinal coupling constants (³J) between protons on adjacent carbons, as described by the Karplus equation, provides valuable information about the dihedral angles between them. rubingroup.org This allows for the determination of the relative configuration of substituents on the cyclopentenone ring. For instance, a large coupling constant between two vicinal protons typically indicates a trans-diaxial relationship, while smaller coupling constants suggest cis or equatorial-axial relationships.

Furthermore, two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful technique for elucidating stereochemistry. libretexts.org NOESY experiments detect through-space interactions between protons that are in close proximity, typically within 5 Å. libretexts.org The presence of a cross-peak between two protons in a NOESY spectrum indicates that they are on the same face of the ring, allowing for the assignment of relative stereochemistry. libretexts.org For example, in a substituted 4-hydroxy-2-cyclopentenone, a NOE correlation between the proton at C1 and the proton at C4 would confirm a cis relationship between the substituents at these positions. nih.gov

Mechanistic Studies of Reaction Pathways

In-situ NMR spectroscopy serves as a powerful tool for monitoring the progress of chemical reactions in real-time, providing valuable insights into reaction kinetics and mechanisms. nih.gov By acquiring NMR spectra at regular intervals during the synthesis or transformation of this compound, it is possible to identify and quantify reactants, intermediates, products, and byproducts. This allows for the determination of reaction rates and the elucidation of the reaction pathway. For instance, monitoring the formation of this compound from a suitable precursor would allow for the observation of the disappearance of starting material signals and the concurrent appearance of product signals, potentially revealing the presence of transient intermediates.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of this compound, as well as for confirming its identity and assessing its purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the sensitive detection and identification capabilities of mass spectrometry. This technique is invaluable for confirming the identity and assessing the purity of this compound in complex mixtures. A suitable LC method, often employing a reversed-phase column (e.g., C18), separates the target compound from impurities and reaction byproducts. The eluent is then introduced into the mass spectrometer, where the molecules are ionized (e.g., by electrospray ionization - ESI) and their mass-to-charge ratio (m/z) is determined. nih.gov The accurate mass measurement provided by high-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition, further confirming the identity of the compound. For this compound (C₅H₆O₂), the expected exact mass would be a key identifier.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for the quantitative analysis of this compound. sielc.com A validated HPLC method allows for the precise and accurate determination of the concentration of the compound in a sample. The method typically involves a reversed-phase column and an isocratic or gradient elution with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. The UV detector is set to a wavelength where the analyte exhibits maximum absorbance.

Method validation is performed according to established guidelines to ensure linearity, precision, accuracy, and robustness. rsc.org A calibration curve is constructed by analyzing standard solutions of known concentrations.

Table 3: Representative HPLC Method Parameters for Analysis of Cyclopentenone Derivatives

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λmax (e.g., ~210-230 nm) |

| Injection Volume | 10 µL |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. A UPLC method for this compound would offer shorter run times and improved separation efficiency, making it ideal for high-throughput screening and the analysis of complex samples. nih.gov The principles of separation and detection are similar to HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particle size columns.

Vibrational Spectroscopy (e.g., FT-IR) in Reaction Monitoring

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, serves as a powerful process analytical technology (PAT) for the real-time, in-situ monitoring of chemical reactions. mt.comxjtu.edu.cn This technique allows for the tracking of concentration changes of reactants, intermediates, and products, providing critical insights into reaction kinetics, mechanisms, and endpoints without the need for offline sampling. mt.comnih.gov

In the context of reactions involving this compound, an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) fiber-optic probe can be directly inserted into the reaction vessel. mt.com The probe measures the infrared spectrum of the reaction mixture as it evolves. By monitoring the characteristic vibrational frequencies of functional groups, a detailed reaction profile can be generated. For this compound, key vibrational bands would be monitored to track its consumption or formation.

For instance, in a synthesis reaction, the appearance and increase in the intensity of the peaks corresponding to the carbonyl (C=O) stretch, the hydroxyl (O-H) stretch, and the alkene (C=C) stretch of the this compound ring would signify its formation. Conversely, in a subsequent reaction where it is used as a starting material, the decrease in the intensity of these same peaks would be tracked to determine the reaction rate and endpoint. researchgate.net This method provides a non-destructive, continuous stream of data, enabling precise control over reaction parameters to optimize yield and minimize by-product formation. nih.gov The use of in-situ IR monitoring has been noted as beneficial in the synthesis of related cyclopentenone derivatives, underscoring its applicability to this class of compounds. researchgate.net

Table 1: Key FT-IR Vibrational Frequencies for Monitoring this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Application in Reaction Monitoring |

| O-H | Stretching | 3200-3600 | Monitors formation/consumption of the hydroxyl group. |

| C=O | Stretching | 1680-1720 | Tracks the concentration of the ketone group. |

| C=C | Stretching | 1600-1650 | Monitors the alkene bond within the cyclopentenone ring. |

Note: The exact wavenumbers can vary based on the solvent and molecular environment.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. It provides unambiguous information on bond lengths, bond angles, and, crucially for chiral molecules, the absolute stereochemistry and solid-state conformation.

While the specific crystal structure of the parent this compound is not widely reported, the technique's power has been demonstrated on closely related derivatives. For example, the molecular structure of 2-Hydroxy-3-methyl-2-cyclopenten-1-one, a methylated analog, was unequivocally confirmed by X-ray crystallography. wikipedia.org This analysis verifies the planar structure of the cyclopentenone ring and the specific tautomeric form present in the crystal lattice. wikipedia.org

The process involves growing a suitable single crystal of the compound. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected. The pattern of scattered X-rays is directly related to the arrangement of electrons, and thus atoms, within the crystal. Mathematical analysis of the diffraction data yields a precise three-dimensional model of the molecule.

For derivatives of this compound that possess stereocenters, X-ray crystallography is invaluable for assigning the absolute configuration (R/S) of each chiral center. This is particularly important in pharmaceutical and biological applications where enantiomers can have vastly different activities. The technique provides a definitive structural proof that is essential for regulatory approval and for understanding structure-activity relationships.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the chemical reactivity of 3-Hydroxycyclopent-2-en-1-one. These calculations can provide a detailed picture of the electron distribution and orbital energies within the molecule.

Key parameters derived from these calculations help in predicting the molecule's behavior in chemical reactions. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps illustrate the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, indicating their susceptibility to electrophilic attack. Conversely, positive potential would be expected on the hydrogen atom of the hydroxyl group and the carbon atoms of the carbonyl group and the double bond, suggesting sites for nucleophilic attack.

Furthermore, calculated atomic charges, such as Mulliken charges, provide quantitative estimates of the charge distribution among the atoms in the molecule, further refining the prediction of reactive sites. For a related compound, (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, DFT calculations have been used to identify the most electropositive carbon and hydrogen atoms, providing insights into its reactivity. materialsciencejournal.org Similar calculations for this compound would elucidate its specific reactive centers. Quantum calculations on the related 2-Hydroxy-3-methyl-2-cyclopenten-1-one have also confirmed that the enol tautomer is significantly more stable than the diketo form. wikipedia.org

Table 1: Calculated Electronic Properties for a Representative Chalcone Derivative

| Property | Value |

| HOMO Energy | -4.545 eV |

| LUMO Energy | -1.388 eV |

| Energy Gap (HOMO-LUMO) | 3.157 eV |

| Dipole Moment | 2.57 Debye |

Data is for (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one as a representative example of a related compound studied with DFT. materialsciencejournal.org

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful technique for elucidating the detailed pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely mechanism, including the structures of intermediates and, crucially, the transition states that connect them.

The transition state is a high-energy, transient configuration of atoms that represents the energy barrier that must be overcome for a reaction to proceed. The geometry and energy of the transition state determine the reaction rate. Computational methods can be employed to locate these elusive structures, providing invaluable information about the reaction kinetics. For instance, in the synthesis or derivatization of this compound, computational modeling could be used to understand the stereoselectivity of a reaction by comparing the energies of different transition states leading to different stereoisomers.

Modern computational algorithms can systematically explore reaction networks, discovering novel reaction pathways and predicting their outcomes. nih.gov This approach could be applied to this compound to explore its reactivity with various reagents and under different conditions, potentially leading to the discovery of new synthetic routes or understanding its degradation pathways. For example, the reactions of a similar isoindolinone derivative have been studied, where computational modeling could help rationalize the formation of different products under various conditions. nih.gov

Analysis of Steric and Electronic Effects on Reactivity

The reactivity of this compound can be significantly influenced by the steric and electronic effects of substituents attached to its core structure. Computational studies allow for a systematic investigation of these effects by modeling derivatives with different functional groups.

Steric effects arise from the spatial arrangement of atoms. Bulky substituents near a reactive center can hinder the approach of a reagent, slowing down the reaction rate. For example, adding a large alkyl group to the cyclopentenone ring could block access to the carbonyl group or the double bond, thereby reducing their reactivity.

Electronic effects are related to how substituents alter the electron density distribution within the molecule. Electron-donating groups (e.g., -OCH3, -NH2) increase the electron density on the ring, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (e.g., -NO2, -CF3) decrease the electron density, making the ring more prone to nucleophilic attack.

In the case of the related compound 3-ethyl-2-hydroxy-2-cyclopenten-1-one, the presence of the ethyl group can influence its physical properties and reactivity. cymitquimica.com By computationally modeling a series of 3-substituted derivatives of this compound, one could quantify the impact of different substituents on properties like the HOMO-LUMO gap, atomic charges, and the energies of reaction transition states, thereby providing a detailed understanding of how steric and electronic factors govern its reactivity.

Structure-Reactivity Relationship (SRR) Investigations

Structure-Reactivity Relationship (SRR) studies aim to establish a correlation between the chemical structure of a molecule and its reactivity. For this compound and its derivatives, computational chemistry can play a pivotal role in developing these relationships.

By calculating a range of molecular descriptors for a series of related compounds and correlating them with experimentally determined reaction rates or biological activities, quantitative structure-reactivity relationships (QSRRs) can be established. These models can then be used to predict the reactivity of new, untested derivatives.

For example, a study on 2,2,4-tribromo-5-hydroxycyclopent-4-ene-1,3-dione, a halogenated derivative, linked its structure to its reactivity and mutagenic properties. chemrxiv.org Computational calculations revealed a low C-Br bond dissociation enthalpy, suggesting it could act as a source of radicals. chemrxiv.org This highlights how structural modifications can dramatically alter the reactivity and properties of the cyclopentenone core.

An SRR investigation of this compound derivatives could involve synthesizing a library of compounds with varying substituents and measuring their reaction rates in a specific transformation. These experimental data could then be correlated with computationally derived descriptors such as:

Electronic Descriptors: HOMO/LUMO energies, Mulliken charges, dipole moment.

Steric Descriptors: Molecular volume, surface area, specific substituent parameters (e.g., Taft or Charton steric parameters).

Topological Descriptors: Descriptors based on the connectivity of the molecule.

Such studies would provide a deeper understanding of the factors governing the reactivity of this class of compounds and enable the rational design of new molecules with desired properties.

Current Research Challenges and Future Perspectives

Development of Novel and More Sustainable Synthetic Routes

The imperative for green chemistry has shifted focus towards the development of synthetic pathways for cyclopentenone derivatives that are both environmentally benign and economically viable. A significant challenge lies in replacing traditional methods, which often rely on harsh reagents and generate substantial waste, with more sustainable alternatives.

A promising future direction involves the utilization of renewable starting materials. Researchers have demonstrated a potentially flow-amenable and scalable route to a functionalized cyclopentenone starting from D-glucono-1,5-lactone, a cheap and readily available carbohydrate building block produced from the enzymatic oxidation of glucose. This approach embraces key principles of sustainability and atom-efficiency. The multi-step sequence involves peracetylation, elimination, and a base-mediated rearrangement to furnish the desired enone. Overcoming the limitations of the initial batch chemistry, such as the use of excess pyridine, is a key research focus, with immobilized polymeric bases being explored as more sustainable catalysts.

Future research will likely concentrate on expanding the library of bio-based precursors for cyclopentenone synthesis and developing novel catalytic systems that operate under milder conditions with higher atom economy. The goal is to create robust, scalable, and environmentally friendly processes that minimize waste and energy consumption.

Advancements in Asymmetric Synthesis of Chiral Cyclopentenone Scaffolds

Chiral cyclopentenones are crucial precursors in the asymmetric synthesis of numerous important molecules, including prostaglandins (B1171923) and other bioactive compounds. researchgate.net The development of efficient and highly stereoselective methods to access these chiral scaffolds remains a significant challenge and a vibrant area of research.

Current strategies for enantioselective synthesis are diverse and include:

Enzymatic Resolutions: This method leverages the high enantioselectivity of enzymes, particularly lipases, for the resolution of hydroxylated cyclopentenones. researchgate.net It offers advantages such as mild reaction conditions and high enantioselectivity. acs.org

Asymmetric Catalysis: This is a broad and powerful approach. Key reactions being actively researched include:

Pauson-Khand Reaction: The use of chiral iridium diphosphine complexes to catalyze intramolecular Pauson-Khand-type reactions has shown success in producing chiral bicyclic cyclopentenones with excellent enantioselectivity. ai-dd.eu

Nazarov Cyclization: This powerful tool for constructing cyclopentenone scaffolds has been a focus of asymmetric innovation. acs.org Strategies involve using chiral auxiliaries or chiral catalysts (organocatalysts, metal catalysts, or multi-catalytic systems) to control the stereochemistry of the cyclization. acs.orgresearchgate.net

Redox-Relay Heck Reaction: This strategy allows for the enantioselective desymmetrization of symmetric cyclic enones to generate optically active γ-substituted cyclopentenones, providing a direct route to functionalized chiral cores. arxiv.org

Future advancements will likely focus on the design of new, more efficient, and broadly applicable chiral ligands and catalysts. acs.org The development of catalytic systems that can tolerate a wider range of functional groups and provide high stereocontrol under mild, sustainable conditions is a primary objective. Furthermore, combining different catalytic strategies in tandem or one-pot procedures to build molecular complexity rapidly and stereoselectively is a promising frontier.

Exploration of Undiscovered Reactivity Profiles and Transformations

The cyclopentenone motif is a versatile synthon due to the diverse reactivity of its enone functional group. researchgate.net Known transformations include 1,2-additions to the carbonyl or olefin, 1,4-conjugate additions, and functionalizations at the allylic and α-carbonyl positions. researchgate.net While this reactivity is well-established, a key challenge and future perspective lie in the exploration of undiscovered reactivity profiles and novel chemical transformations.

The unique electronic properties of 3-hydroxycyclopent-2-en-1-one, with its combination of an enone system and an allylic alcohol, provide a rich playground for chemical innovation. Future research will likely focus on:

Novel Catalytic Activations: Developing new catalytic systems that can activate the cyclopentenone ring in unprecedented ways, leading to new bond formations and skeletal rearrangements. This could involve exploring photoredox catalysis, electrochemistry, or novel transition metal catalysis to access new reactive intermediates.

Domino and Cascade Reactions: Designing complex, multi-step transformations that proceed from simple cyclopentenone precursors in a single operation. Such cascade reactions would significantly enhance synthetic efficiency by minimizing intermediate purification steps.

Exploiting Strain and Ring-Opening Reactions: Investigating reactions that leverage the inherent ring strain of the five-membered ring or involve controlled ring-opening to generate linear, highly functionalized products that can be used in subsequent complex syntheses.

The ultimate goal is to expand the synthetic toolbox available to chemists, enabling the construction of increasingly complex and novel molecular architectures from the readily accessible cyclopentenone scaffold.

Integration with Flow Chemistry and Automated Synthesis